molecular formula C22H26BrFN4O6S2 B12768458 Morphothiadine mesilate CAS No. 1646361-04-7

Morphothiadine mesilate

Cat. No.: B12768458
CAS No.: 1646361-04-7
M. Wt: 605.5 g/mol
InChI Key: FDMKMKYZDJHHFM-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a bromofluorophenyl group, a morpholinylmethyl group, and a thiazolyl group. The compound is often used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the bromofluorophenyl group, and the attachment of the morpholinylmethyl and thiazolyl groups. Common reagents used in these reactions include bromine, fluorine, morpholine, and thiazole derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help improve the yield and purity of the final product. Additionally, industrial production methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to changes in its chemical properties.

    Substitution: The bromofluorophenyl group can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs with different functional groups.

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s potential biological activities, such as its effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) include other pyrimidine derivatives with different substituents, such as:

  • 5-Pyrimidinecarboxylic acid, 4-(2-chloro-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester
  • 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-methylphenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester

Uniqueness

The uniqueness of 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1646361-04-7

Molecular Formula

C22H26BrFN4O6S2

Molecular Weight

605.5 g/mol

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate;methanesulfonic acid

InChI

InChI=1S/C21H22BrFN4O3S.CH4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22;1-5(2,3)4/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26);1H3,(H,2,3,4)

InChI Key

FDMKMKYZDJHHFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4.CS(=O)(=O)O

Origin of Product

United States

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